molecular formula C13H12N2O2S B6414375 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% CAS No. 1261984-32-0

6-Amino-3-(2-methylthiophenyl)picolinic acid, 95%

Cat. No. B6414375
CAS RN: 1261984-32-0
M. Wt: 260.31 g/mol
InChI Key: FDXWNRISQRCDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2-methylthiophenyl)picolinic acid (6-AMTPA) is an organic compound that is widely used in scientific research due to its unique properties. It is a white, odorless, crystalline solid with a molecular weight of 211.24 g/mol and a melting point of 135-137°C. 6-AMTPA is a derivative of picolinic acid, which is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 6-AMTPA has been used in a variety of applications, from biochemistry and physiology to drug development and nanotechnology.

Scientific Research Applications

6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, to develop new drugs, and to study the mechanisms of drug action. 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% has also been used in nanotechnology research to create nanoparticles for drug delivery and other applications. In addition, it has been used to study the structure and function of proteins and to study the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% binds to certain proteins, enzymes, and other molecules, which leads to changes in their structure and function. For example, 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% has been shown to bind to the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This binding leads to an inhibition of the enzyme's activity, which can have both therapeutic and toxic effects.
Biochemical and Physiological Effects
6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and phosphodiesterase. In addition, 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB. It has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% in scientific research is its high purity and stability. 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% is usually available in a 95% pure form, and it is stable at room temperature for long periods of time. This makes it an ideal compound for use in laboratory experiments. However, 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% is also toxic, and it should be handled with care. In addition, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

The potential applications of 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% are vast, and there are many possible future directions for research. For example, further research could be done to explore the potential therapeutic effects of 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95%, such as its anti-inflammatory and anti-cancer effects. In addition, more research could be done to explore the mechanisms of 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% binding to proteins, enzymes, and other molecules. Finally, further research could be done to explore the potential applications of 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% in nanotechnology and drug delivery.

Synthesis Methods

6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of 2-methylthiophenol with picolinic acid, the reaction of 2-methylthiophenol and pyridine, and the reaction of 2-methylthiophenol with 2-chloropyridine. The most common method is the reaction of 2-methylthiophenol with picolinic acid, which produces 6-Amino-3-(2-methylthiophenyl)picolinic acid, 95% in a yield of 95%. This reaction takes place in an aqueous solution of sodium hydroxide at a temperature of 90-100°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the reaction time is typically 1-2 hours.

properties

IUPAC Name

6-amino-3-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-18-10-5-3-2-4-8(10)9-6-7-11(14)15-12(9)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXWNRISQRCDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(2-methylthiophenyl)picolinic acid

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